
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be modified to produce compounds with a wide range of pharmacological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through a five-step process starting from 4-chlorobenzenamine, with the final step involving a reaction between triazole ester and ethylene diamine under specific conditions to achieve an 88% yield . Another approach for synthesizing 5-amino-1,2,3-triazole-4-carboxylates is the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a protected version of the triazole amino acid .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was elucidated using X-ray diffraction, revealing dihedral angles between the triazole ring and the phenyl rings, and the presence of intermolecular hydrogen bonding .
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including acetylation and the Dimroth rearrangement. The Dimroth rearrangement, in particular, is a transformation that can affect the chemistry of 5-amino-1,2,3-triazoles, as seen in the synthesis of HSP90 inhibitors from triazole-containing dipeptides . Additionally, acylation reactions of 5-amino-1,2,3-triazoles can lead to the formation of v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives was thoroughly investigated to understand the regioselectivity and susceptibility to acetylation, providing insights into the structural and conformational characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of 5-amino-1,2,3-triazole derivatives involves various methods, including the reaction of ester ethoxycarbonylhydrazones with primary amines, which leads to novel triazole derivatives with potential antimicrobial activities. These compounds have been synthesized to explore their chemical behavior and structure further, providing insight into their potential as scaffolds for biologically active compounds (Bektaş et al., 2007; Biagi et al., 1996).
Crystal Structure
The crystal structure of derivatives, such as 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, has been determined, providing evidence for the Dimroth rearrangement and valuable insights into the structural features essential for their biological activity (L'abbé et al., 2010).
Antimicrobial and Antitumor Activities
Antimicrobial Activities
Some newly synthesized triazole derivatives have shown good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents. This includes compounds with specific substitutions, which exhibit potent antibacterial effects against strains like Staphylococcus aureus and antifungal activities against Candida albicans (Pokhodylo et al., 2021; Bektaş et al., 2007).
Antitumor Activities
Derivatives such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from specific precursors, have been found to inhibit the proliferation of certain cancer cell lines, indicating their potential utility in cancer therapy (Hao et al., 2017).
Chemical Behavior and Applications
Chemical Behavior
The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has provided insights into the reactivity and potential applications of these compounds in developing novel pharmaceuticals. Their synthesis, structure, and properties have been extensively characterized to understand their potential uses further (Dzygiel et al., 2004).
Ruthenium-Catalyzed Synthesis
A ruthenium-catalyzed synthesis method has been developed for 5-amino-1,2,3-triazole-4-carboxylates, offering a route to triazole-based scaffolds that bypasses the Dimroth rearrangement. This method enables the preparation of triazole-containing dipeptides and compounds with activity as HSP90 inhibitors, showcasing the versatility of triazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that 1,2,4-triazoles operate as main pharmacophores, interacting with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles, a related class of compounds, are known to be involved in a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Related compounds such as 1,2,4-triazoles have shown a wide range of potential pharmaceutical activities .
Eigenschaften
IUPAC Name |
5-amino-1-(3-chloro-4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-5-2-3-6(4-7(5)11)16-9(12)8(10(13)17)14-15-16/h2-4H,12H2,1H3,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYXCOHSDUYWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

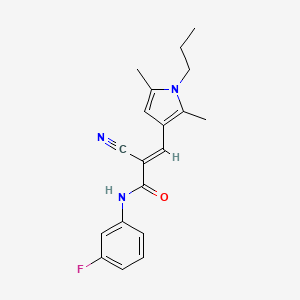
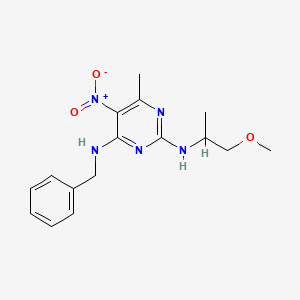
![N-(1-cyanocyclohexyl)-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B2543610.png)

![4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2543612.png)
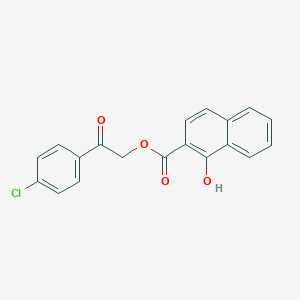
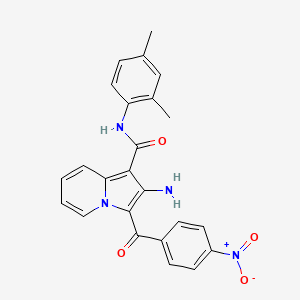
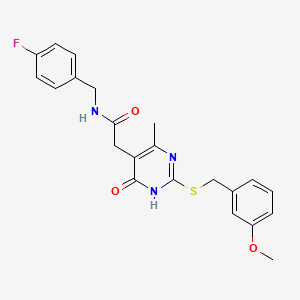
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
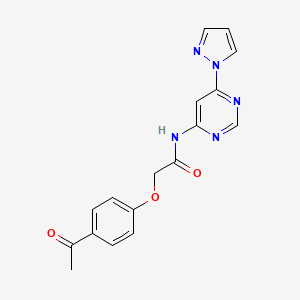
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)

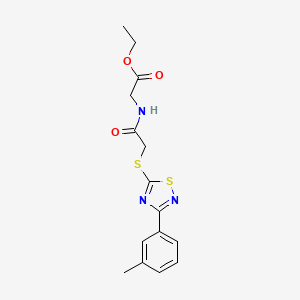
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)